PDE11-IN-1

Description

Propriétés

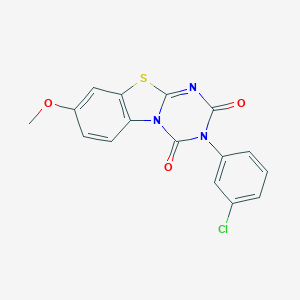

Formule moléculaire |

C16H10ClN3O3S |

|---|---|

Poids moléculaire |

359.8 g/mol |

Nom IUPAC |

3-(3-chlorophenyl)-8-methoxy-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |

InChI |

InChI=1S/C16H10ClN3O3S/c1-23-11-5-6-12-13(8-11)24-15-18-14(21)19(16(22)20(12)15)10-4-2-3-9(17)7-10/h2-8H,1H3 |

Clé InChI |

WZXVKFIBUSGTCO-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2 |

SMILES canonique |

COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2 |

Origine du produit |

United States |

Foundational & Exploratory

PDE11-IN-1 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PDE11-IN-1, a potent and selective inhibitor of Phosphodiesterase 11 (PDE11). This document details the quantitative inhibitory data, in-depth experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), to their inactive 5'-monophosphate forms.[1] These cyclic nucleotides are crucial second messengers in a multitude of cellular signaling pathways. By regulating the intracellular concentrations of cAMP and cGMP, PDE11 plays a significant role in various physiological processes.

This compound, a selective inhibitor of the PDE11A4 isoform, exerts its effect by binding to the catalytic site of the enzyme, thereby preventing the breakdown of cAMP and cGMP. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound (referred to as compound 23b in the source literature) have been characterized through rigorous biochemical assays. The following table summarizes the key quantitative data.

| Target | IC50 (nM) | Selectivity vs. Other PDEs |

| PDE11A4 | 12 | Highly selective |

| PDE1A1 | >10,000 | >833-fold |

| PDE2A1 | >10,000 | >833-fold |

| PDE3A | >10,000 | >833-fold |

| PDE4D | >10,000 | >833-fold |

| PDE5A | >1,000 | >83-fold |

| PDE6C | >1,000 | >83-fold |

| PDE7B | >10,000 | >833-fold |

| PDE8A1 | >10,000 | >833-fold |

| PDE9A2 | >10,000 | >833-fold |

| PDE10A | >1,000 | >83-fold |

Signaling Pathway of PDE11A Inhibition

The following diagram illustrates the canonical signaling pathway affected by the inhibition of PDE11A.

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.

Yeast-Based High-Throughput Screening for PDE11A4 Inhibitors

This protocol describes a cell-based assay in the fission yeast Schizosaccharomyces pombe to identify inhibitors of human PDE11A4.[2][3][4]

Principle: A yeast strain is engineered to express human PDE11A4. The strain also contains a reporter gene (e.g., ura4+) under the control of a promoter that is repressed by high levels of intracellular cAMP (e.g., the fbp1+ promoter). When PDE11A4 is active, it hydrolyzes cAMP, leading to the expression of the ura4+ gene. The Ura4 protein converts the non-toxic compound 5-fluoroorotic acid (5-FOA) into a toxic product, preventing cell growth. Inhibition of PDE11A4 leads to an increase in cAMP, repression of the ura4+ gene, and consequently, cell growth in the presence of 5-FOA.

Materials:

-

S. pombe strain expressing human PDE11A4 and the fbp1-ura4 reporter.

-

Yeast extract with supplements (YES) medium.

-

Edinburgh Minimal Medium (EMM) with appropriate supplements.

-

5-Fluoroorotic acid (5-FOA).

-

Compound library to be screened.

-

384-well microplates.

-

Microplate reader.

Procedure:

-

Strain Preparation: Culture the engineered S. pombe strain in YES medium to mid-log phase.

-

Assay Plate Preparation: Dispense the yeast cells into 384-well microplates containing EMM with a low concentration of glucose and 5-FOA.

-

Compound Addition: Add the test compounds from the library to the wells at a final concentration typically in the low micromolar range. Include appropriate positive (known PDE inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plates at 30°C for 48-72 hours.

-

Data Acquisition: Measure cell growth by reading the optical density at 600 nm (OD600) using a microplate reader.

-

Hit Identification: Identify "hits" as compounds that promote cell growth in the presence of 5-FOA compared to the negative control.

In Vitro Biochemical Assay for PDE11A4 Inhibition (IC50 Determination)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified human PDE11A4 enzyme using a radioactive tracer method.[5][6]

Principle: The assay measures the conversion of radiolabeled cAMP ([³H]-cAMP) to [³H]-5'-AMP by the PDE11A4 enzyme. The reaction is terminated, and the product is converted to [³H]-adenosine by a 5'-nucleotidase. The unreacted [³H]-cAMP is separated from the [³H]-adenosine using an anion exchange resin, and the amount of product formed is quantified by liquid scintillation counting. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Materials:

-

Purified recombinant human PDE11A4 enzyme.

-

[³H]-cAMP (specific activity ~30-40 Ci/mmol).

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), and 0.1 mg/mL bovine serum albumin (BSA).

-

Test compound (e.g., this compound) at various concentrations.

-

Snake venom 5'-nucleotidase.

-

Dowex 1x8-400 anion exchange resin.

-

Scintillation cocktail.

-

Microcentrifuge tubes.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, a fixed concentration of [³H]-cAMP (typically below the Km value), and varying concentrations of the test compound.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified PDE11A4 enzyme to each tube.

-

Incubation: Incubate the reaction mixture at 30°C for a fixed period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.

-

5'-Nucleotidase Treatment: Cool the tubes on ice and add snake venom 5'-nucleotidase. Incubate at 30°C for 10 minutes to convert the [³H]-5'-AMP to [³H]-adenosine.

-

Separation: Add a slurry of Dowex resin to each tube to bind the negatively charged, unreacted [³H]-cAMP. Centrifuge to pellet the resin.

-

Quantification: Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and characterization of a novel PDE11 inhibitor like this compound.

References

- 1. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]

- 2. Development of a fission yeast-based high-throughput screen to identify chemical regulators of cAMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid–Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors [mdpi.com]

- 4. Development of a fission yeast-based high throughput screen to identify chemical regulators of cAMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction to PDE11 and its Therapeutic Potential

An In-depth Technical Guide to the Discovery and Synthesis of PDE11-IN-1, a Novel Phosphodiesterase 11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, a notable inhibitor of phosphodiesterase 11 (PDE11). This document details the scientific background, experimental methodologies, and key data associated with this compound, making it a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The PDE11A gene is the only member of this family and gives rise to four splice variants, with PDE11A4 being the predominant isoform in the brain, specifically in the hippocampus.[1] Dysregulation of PDE11A has been implicated in various pathological conditions, including adrenocortical tumors and neuropsychiatric disorders, making it an attractive target for therapeutic intervention.[2][3] Inhibitors of PDE11A are being investigated for their potential to treat adrenal insufficiency by elevating cortisol levels.[4]

Discovery of this compound

This compound, identified by its CAS number 522652-41-1, emerged from a high-throughput screening (HTS) campaign aimed at discovering novel and selective PDE11 inhibitors. This effort, detailed in the research by Ceyhan et al. and the associated patent US9173884B2, utilized a yeast-based growth assay to screen a large compound library.[4][5] This screening platform is designed to identify cell-permeable compounds that can inhibit the heterologously expressed human PDE11A4 enzyme.[6]

One of the lead compounds identified through this screening was BC11-38, a potent and selective PDE11 inhibitor.[5] While "this compound" is a commercial identifier, its chemical structure, 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-dione, places it within the structural class of compounds disclosed in the foundational patent.

High-Throughput Screening Workflow

The discovery of this class of inhibitors was enabled by a clever yeast-based assay. The workflow for this high-throughput screen is outlined below.

Caption: High-throughput screening workflow for the discovery of PDE11 inhibitors.

Chemical Synthesis of this compound

The synthesis of 3-(3-chlorophenyl)-8-methoxy-2H-[5]triazino[2,1-b]benzothiazole-2,4(3H)-dione (this compound) is achieved through a multi-step process. A plausible synthetic route, based on related triazine syntheses, is outlined below. The general strategy involves the construction of the triazino-benzothiazole core followed by substitution.

A general synthetic scheme for related 1,3,5-triazine derivatives involves the cyclization of appropriate precursors. For this specific molecule, the synthesis would likely involve the reaction of a substituted benzothiazole amine with a derivative that can form the triazinedione ring, such as a chloroformyl isocyanate or a related reagent, followed by the introduction of the chlorophenyl group.

Further detailed, step-by-step synthetic protocols would be proprietary to the manufacturers or detailed within the primary patent literature.

Biological Activity and Quantitative Data

The inhibitory activity of this class of compounds has been quantified through various biochemical and cellular assays. The data for the closely related and well-characterized inhibitor, BC11-38, provides a strong indication of the potency of this compound.

| Compound | IC50 (PDE11) | Selectivity (IC50 for PDE1-10) | Reference |

| BC11-38 | 0.28 µM | >100 µM | [5] |

Table 1: In Vitro Inhibitory Activity of BC11-38

Cellular assays using the human adrenocortical cell line H295R have demonstrated the biological effect of these inhibitors on intracellular signaling and steroidogenesis.

| Assay | Effect of BC11-38 | Cell Line | Reference |

| cAMP Levels | Significant elevation | H295R | [5] |

| Cortisol Production | Significant elevation | H295R | [5] |

Table 2: Cellular Activity of BC11-38

Signaling Pathway of PDE11A in the Adrenal Cortex

In the adrenal cortex, the production of cortisol is primarily regulated by the cyclic AMP (cAMP) signaling pathway.[7] PDE11A plays a crucial role in this pathway by degrading cAMP, thus acting as a negative regulator of steroidogenesis.[8] Inhibition of PDE11A leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the increased expression of steroidogenic enzymes and ultimately, enhanced cortisol synthesis.[2][7]

Caption: PDE11A signaling pathway in the adrenal cortex and the mechanism of action of this compound.

Experimental Protocols

Yeast-Based High-Throughput Screening Assay

This assay is designed to identify inhibitors of human PDE11A4 expressed in the fission yeast Schizosaccharomyces pombe.[6]

-

Yeast Strain: A genetically modified S. pombe strain is used, which expresses human PDE11A4. This strain also contains a fbp1-ura4 reporter gene, where the expression of Ura4 (orotidine-5'-phosphate decarboxylase) is under the control of the PKA-repressed fbp1 promoter.

-

Principle: High levels of cAMP repress the fbp1 promoter, leading to low levels of Ura4 and resistance to the toxic pyrimidine analog 5-fluoroorotic acid (5FOA). Inhibition of PDE11A4 leads to an increase in intracellular cAMP, repression of fbp1-ura4, and thus, growth in the presence of 5FOA.

-

Procedure:

-

The engineered yeast cells are cultured in a liquid medium.

-

The cells are then plated on a medium containing cGMP (to ensure sufficient substrate for PDE11A4) and 5FOA.

-

Compounds from a chemical library are added to individual wells.

-

The plates are incubated, and cell growth is monitored.

-

Compounds that promote growth in the presence of 5FOA are identified as potential PDE11A4 inhibitors.

-

In Vitro PDE Inhibition Assay

The potency of the identified compounds is determined using a biochemical assay with purified recombinant human PDE enzymes.

-

Materials: Purified recombinant human PDE11A4 and other PDE isoforms for selectivity profiling, [³H]-cAMP or [³H]-cGMP as a substrate.

-

Procedure:

-

The PDE enzyme is incubated with the substrate ([³H]-cAMP or [³H]-cGMP) in the presence of varying concentrations of the inhibitor compound.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is terminated, and the product ([³H]-AMP or [³H]-GMP) is separated from the unreacted substrate, often using a precipitation method.

-

The amount of product formed is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

H295R Cell-Based Cortisol and cAMP Assay

This assay assesses the effect of the inhibitors on a biologically relevant endpoint in a human cell line.[9][10]

-

Cell Line: H295R human adrenocortical carcinoma cells, which endogenously express PDE11A and produce cortisol.

-

Procedure for cAMP Measurement:

-

H295R cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the PDE11 inhibitor for a specified time.

-

The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP enzyme immunoassay (EIA) kit.

-

-

Procedure for Cortisol Measurement:

-

H295R cells are cultured as described above.

-

The culture medium is replaced with fresh medium containing different concentrations of the inhibitor.

-

After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentration of cortisol in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

-

Conclusion

This compound and its analogs represent a significant advancement in the development of selective PDE11 inhibitors. The innovative yeast-based screening method enabled the discovery of this novel class of compounds. The detailed characterization of their in vitro and cellular activity provides a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers aiming to build upon this work and explore the full therapeutic potential of PDE11 inhibition.

References

- 1. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Adrenal hyperplasia and adenomas are associated with inhibition of phosphodiesterase 11A in carriers of PDE11A sequence variants that are frequent in the population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9173884B2 - Inhibitors of phosphodiesterase 11 (PDE11) - Google Patents [patents.google.com]

- 5. Identification of biologically active PDE11-selective inhibitors using a yeast-based high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Use of a Fission Yeast Platform to Identify and Characterize Small Molecule PDE Inhibitors [frontiersin.org]

- 7. Cell signaling pathways in the adrenal cortex: Links to stem/progenitor biology and neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterases and Adrenal Cushing in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

what is the function of PDE11A4

An In-depth Technical Guide on the Core Functions of Phosphodiesterase 11A4 (PDE11A4)

Introduction

Phosphodiesterase 11A (PDE11A) is the most recently identified family of the phosphodiesterase superfamily, enzymes that are critical regulators of intracellular signaling by being the sole means of degrading the second messengers 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP).[1] The PDE11A gene encodes four distinct splice variants (PDE11A1-4).[2] Among these, PDE11A4 is the longest isoform and the only one expressed in the central nervous system, making it a subject of intense research for its roles in neural function and disease.[2][3] This document provides a comprehensive overview of the core functions of PDE11A4, its associated signaling pathways, and its significance as a potential therapeutic target.

Core Function: Dual-Specificity Cyclic Nucleotide Hydrolysis

The primary function of PDE11A4 is the enzymatic hydrolysis of both cAMP and cGMP to their inactive 5'-monophosphate forms.[1] While it is considered a dual-specificity enzyme, some evidence suggests it may hydrolyze cAMP with a higher maximum velocity (Vmax) and Michaelis constant (Km) compared to cGMP.[4] By breaking down these crucial second messengers, PDE11A4 plays a pivotal role in modulating the duration, magnitude, and spatial dynamics of cyclic nucleotide signaling cascades.

Tissue Distribution and Subcellular Localization

PDE11A4 exhibits a highly specific expression pattern, which is key to understanding its function.

Tissue-Specific Expression:

-

Central Nervous System: In the brain, PDE11A4 expression is uniquely and predominantly restricted to the hippocampal formation, including the CA1 region, the subiculum, and the adjacently connected amygdalohippocampal area.[1][2] Expression is notably enriched in the ventral hippocampus (VHIPP) compared to the dorsal hippocampus (DHIPP).[1][5] Low levels of PDE11A4 are also found in the dorsal root ganglion and spinal cord.[5][6] Importantly, the protein is expressed in neurons but not in glial cells like astrocytes.[2][5]

-

Peripheral Tissues: Outside of the nervous system, PDE11A4 is highly expressed in the prostate and in developing sperm.[7] Its expression has not been reliably observed in over 20 other peripheral organs.[6]

Subcellular Localization: Within neurons of the hippocampus, PDE11A4 is distributed across multiple subcellular compartments, including the cytoplasm, nucleus, and membrane fractions.[2][8] Social experiences and aging can alter this distribution.[2] For instance, chronic social isolation has been shown to decrease PDE11A4 expression specifically in the membrane fraction of the ventral hippocampus.[8] Furthermore, with age, PDE11A4 expression increases and ectopically accumulates in the membrane compartment and in filamentous structures referred to as "ghost axons".[3][9] This subcellular shift is significant, as it may relocate the enzyme between cAMP- and cGMP-rich pools, thereby altering its regulatory impact.[3]

Signaling Pathways and Regulatory Roles

PDE11A4 is a critical node in several signaling pathways that are fundamental to neuronal function, memory, and mood regulation. Its deletion or inhibition has been shown to impact these cascades significantly.

-

Glutamatergic and CaMKII Signaling: PDE11A4 regulates glutamatergic signaling and the downstream effector Calcium/Calmodulin-dependent Kinase II (CaMKII).[6][8] Studies have shown a positive correlation between PDE11A4 expression and the phosphorylation of CaMKIIα.[8]

-

Protein Synthesis: The enzyme influences protein synthesis pathways, as demonstrated by the decreased phosphorylation of the ribosomal protein S6 in Pde11a knockout mice.[8]

-

Oxytocin Signaling: Deletion of PDE11A leads to changes in the oxytocin signaling pathway, which is crucial for regulating social behaviors.[2][8]

-

Neuroinflammation and Cytokine Signaling: PDE11A4 is linked to neuroinflammatory processes. Lower expression of membrane-associated PDE11A4 in the hippocampus correlates with higher expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the soluble fraction.[8] This suggests that PDE11A4 may have a role in suppressing neuroinflammation.

-

cGMP-PKG Signaling in Aging: Age-related cognitive decline of social memories appears to be driven by increases in PDE11A4 acting via the cGMP-Protein Kinase G (PKG) pathway, rather than the cAMP-Protein Kinase A (PKA) pathway.[3][4]

The interconnected nature of these pathways highlights PDE11A4 as a central regulator of hippocampal function.

Caption: PDE11A4 hydrolyzes cAMP and cGMP, modulating key downstream signaling pathways.

Clinical Significance and Therapeutic Potential

The unique expression profile and functional roles of PDE11A4 make it a compelling target for therapeutic intervention in several disorders.

-

Age-Related Cognitive Decline (ARCD): PDE11A4 expression increases with age in both rodents and humans.[3][6] Studies using knockout mice show that the absence of PDE11A4 protects against ARCD, specifically for social memories.[3] This suggests that inhibiting PDE11A4 could be a viable strategy to combat age-related memory impairments.[6][10]

-

Neuropsychiatric and Neurodevelopmental Disorders: Given its role in regulating social memory and mood, PDE11A4 is implicated in conditions like autism spectrum disorder and schizophrenia.[2][7][10] Its targeted expression in the hippocampus offers the potential for selective therapeutic action with fewer off-target effects compared to other PDE inhibitors.[2][6]

-

Neuroinflammation: By modulating cytokine signaling, PDE11A4 inhibitors could offer a novel approach to treating conditions with a neuroinflammatory component.[8]

Quantitative Data Summary

| Data Category | Finding | Species/Model | Reference |

| Relative mRNA/Protein Expression | 2- to 3-fold enrichment of PDE11A4 in ventral hippocampus (VHIPP) vs. dorsal hippocampus (DHIPP). | Mouse | [1] |

| Relative Protein Expression | 3- to 10-fold higher expression of PDE11A4 in VHIPP vs. DHIPP. | Rodent | [2][7] |

| Neuroanatomical Change | ~25% increase in lateral ventricle size in PDE11A KO mice compared to wild-type. | Mouse | [1] |

| Age-Related Accumulation | ~60% reduction in PDE11A4 "ghost axons" in aged mice treated with a biologic that disrupts homodimerization. | Mouse | [3] |

Key Experimental Protocols

Protocol 1: Western Blotting for PDE11A4 Protein Expression

This method is used to quantify the amount of PDE11A4 protein in tissue samples.

-

Tissue Homogenization: Frozen tissue samples (e.g., dissected hippocampus) are homogenized in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5; 2 mM MgCl2) containing protease and phosphatase inhibitors to prevent protein degradation.[8]

-

Biochemical Fractionation (Optional): To analyze subcellular localization, homogenized samples are centrifuged at successive speeds to separate them into nuclear, membrane, and soluble (cytosolic) fractions as previously described.[8]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: An equal amount of total protein (e.g., 60 µg) from each sample is loaded onto a sodium dodecyl sulfate-polyacrylamide gel and separated by size via electrophoresis.[1]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to PDE11A4 (e.g., FabGennix PD11A-112AP).[1][5] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity, corresponding to the amount of PDE11A4 (~98 kDa), is quantified using densitometry software.[1] Data is often normalized to a loading control protein like actin.[1]

Caption: Standard experimental workflow for quantifying PDE11A4 protein expression.

Protocol 2: PDE Enzyme Activity Assay

This protocol measures the catalytic activity of PDE11A4.

-

Source of Enzyme: Recombinant human PDE11A4 is expressed and purified from a suitable system (e.g., yeast or insect cells).[6]

-

Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains a buffer, the purified PDE11A4 enzyme, and a defined concentration of the substrate (cAMP or cGMP).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time, during which the enzyme hydrolyzes the cyclic nucleotide substrate.

-

Termination: The reaction is stopped, often by adding a quench solution.

-

Detection of Product: The amount of product (5'-AMP or 5'-GMP) is measured. A common method involves adding a secondary enzyme, such as alkaline phosphatase, which converts the 5'-monophosphate into adenosine or guanosine. This product can then be detected using a fluorescent or colorimetric method.

-

Data Analysis: The rate of substrate hydrolysis is calculated. To determine kinetic parameters (Km and Vmax), the assay is repeated across a range of substrate concentrations, and the data are fitted to the Michaelis-Menten equation. For inhibitor studies, IC50 values are determined by measuring enzyme activity in the presence of varying inhibitor concentrations.[6]

Logical Relationships and Hypotheses

Current research supports a model where environmental factors, such as social isolation, can downregulate PDE11A4 in the hippocampal membrane. This localized decrease in PDE activity is hypothesized to lift the brake on cyclic nucleotide signaling, leading to increased neuroinflammatory responses (e.g., elevated IL-6) and subsequent alterations in social behavior.

Caption: Hypothesized cascade linking social isolation to altered behavior via PDE11A4.

Conclusion

PDE11A4 is a dual-specificity phosphodiesterase with a remarkably restricted expression pattern in the brain, primarily localized to the hippocampus. It functions as a critical regulator of multiple signaling pathways involved in memory, mood, and inflammation. Its role in age-related cognitive decline and its potential as a highly specific therapeutic target for neuropsychiatric and neurodegenerative diseases make PDE11A4 an area of significant interest for ongoing and future research in neuroscience and drug development.

References

- 1. pnas.org [pnas.org]

- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologic that disrupts PDE11A4 homodimerization in hippocampus CA1 reverses age-related cognitive decline of social memories in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conserved age‐related increases in hippocampal PDE11A4 cause unexpected proteinopathies and cognitive decline of social associative memories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

PDE11-IN-1: A Profile of a Selective Phosphodiesterase 11 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of a representative selective phosphodiesterase 11 (PDE11) inhibitor, referred to herein as PDE11-IN-1. Due to the limited public availability of a comprehensive selectivity panel for a compound explicitly marketed as "this compound", this guide utilizes data for a well-characterized, potent, and selective PDE11A4 inhibitor, designated as PDE11A4-IN-1 (compound 23b) , as a surrogate to illustrate the principles of PDE11 inhibitor selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PDE11.

Introduction to PDE11

The phosphodiesterase (PDE) superfamily of enzymes comprises 11 families (PDE1-PDE11) that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE11, the most recently identified family, is a dual-substrate PDE, capable of hydrolyzing both cAMP and cGMP.[1] The PDE11A gene gives rise to four splice variants (PDE11A1-PDE11A4).[1] PDE11A4 is notably expressed in the hippocampus, a brain region critical for memory formation, and its expression has been observed to increase with age.[2] This has led to interest in PDE11A4 as a potential therapeutic target for age-related cognitive decline.[2] The development of potent and selective PDE11 inhibitors is crucial for elucidating the physiological and pathological roles of this enzyme and for advancing novel therapeutic strategies.

Selectivity Profile of a Representative PDE11 Inhibitor

The selectivity of a PDE inhibitor is paramount to its therapeutic utility, as off-target inhibition of other PDE families can lead to undesirable side effects. The following table summarizes the selectivity profile of PDE11A4-IN-1 (compound 23b), a potent and selective inhibitor of PDE11A4.

| PDE Family | Isoform | IC50 (nM) | Fold Selectivity vs. PDE11A4 |

| PDE11 | A4 | 12 | 1 |

| PDE1 | - | >10,000 | >833 |

| PDE2 | - | >10,000 | >833 |

| PDE3 | - | Not specified | High |

| PDE4 | - | Not specified | High |

| PDE5 | - | Not specified | High |

| PDE6 | - | Not specified | High |

| PDE7 | - | >10,000 | >833 |

| PDE8 | - | >10,000 | >833 |

| PDE9 | - | >10,000 | >833 |

| PDE10 | - | Not specified | High |

Data is compiled from publicly available information for PDE11A4-IN-1 (compound 23b).[3][4] High selectivity against PDEs 3, 4, 5, 6, and 10 has been reported, though specific IC50 values were not provided in the primary literature.[4]

As the data indicates, PDE11A4-IN-1 demonstrates potent inhibition of PDE11A4 with an IC50 of 12 nM and exhibits high selectivity against other tested PDE families.[3][4]

Experimental Protocols

The determination of a PDE inhibitor's selectivity profile relies on robust in vitro enzymatic assays. Below are generalized methodologies representative of those used in the field.

In Vitro Phosphodiesterase Activity Assay (Luminescent)

This method, based on the Promega PDE-Glo™ Phosphodiesterase Assay, measures PDE activity by quantifying the amount of remaining cyclic nucleotide (cAMP or cGMP) after the enzymatic reaction.

Materials:

-

Recombinant human PDE enzymes (various families and isoforms)

-

PDE-Glo™ Assay reagents (Termination Buffer, Detection Solution, Kinase-Glo® Reagent)

-

cAMP or cGMP substrate

-

Test inhibitor (e.g., this compound)

-

Assay plates (e.g., 384-well white plates)

-

Luminometer

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the specific recombinant PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test inhibitor.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow for enzymatic hydrolysis of the substrate.

-

Termination: The enzymatic reaction is stopped by the addition of a termination buffer, which typically contains a non-selective PDE inhibitor like IBMX.

-

Detection: A detection solution containing ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for cAMP) is added. The remaining cyclic nucleotide from the initial reaction activates the kinase, which then consumes ATP.

-

Luminescence Measurement: A Kinase-Glo® reagent is added to measure the remaining ATP levels. The resulting luminescence is inversely proportional to the PDE activity.

-

Data Analysis: Luminescence data is used to calculate the percent inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Phosphodiesterase Activity Assay (Colorimetric)

This method, based on the Abcam PDE Activity Assay Kit, quantifies the phosphate produced from the hydrolysis of the cyclic nucleotide.

Materials:

-

Recombinant human PDE enzymes

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Test inhibitor

-

Malachite Green-based phosphate detection reagent

-

Assay plates (e.g., 96-well clear plates)

-

Spectrophotometer

Procedure:

-

Reaction Setup: A reaction mixture is prepared with the PDE enzyme, cyclic nucleotide substrate, 5'-nucleotidase, and the test inhibitor.

-

Incubation: The mixture is incubated to allow the PDE to hydrolyze the cyclic nucleotide to its corresponding 5'-monophosphate, which is then further cleaved by 5'-nucleotidase to release inorganic phosphate.

-

Color Development: A malachite green-based reagent is added, which forms a colored complex with the liberated inorganic phosphate.

-

Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., ~620 nm). The absorbance is directly proportional to the amount of phosphate produced and thus to the PDE activity.

-

Data Analysis: The IC50 value is determined by plotting the absorbance against the inhibitor concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathway of cGMP Regulation

Caption: Simplified cGMP signaling pathway showing the role of PDE11.

Experimental Workflow for PDE Selectivity Profiling

Caption: General workflow for determining PDE inhibitor selectivity.

References

- 1. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immunomart.org [immunomart.org]

- 4. pubs.acs.org [pubs.acs.org]

role of PDE11 in cyclic nucleotide signaling

An In-depth Technical Guide on the Core Role of Phosphodiesterase 11 (PDE11) in Cyclic Nucleotide Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphodiesterase 11A (PDE11A), the most recently identified member of the PDE superfamily, is a critical regulator of intracellular signaling through its dual-substrate hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Encoded by a single gene, PDE11A has four distinct splice variants (PDE11A1-4) with unique N-terminal regulatory regions and tissue-specific expression profiles.[1][3][4] Its expression is prominent in the prostate, hippocampus, adrenal gland, and testis, implicating it in a range of physiological processes from social memory formation to steroidogenesis and spermatogenesis.[5][6] Dysregulation and mutation of PDE11A are linked to various pathologies, including endocrine tumors, glioblastoma, and potentially neuropsychiatric and neurodegenerative disorders, making it a promising therapeutic target.[3][7][8][9][10] This guide provides a comprehensive overview of PDE11A's biochemistry, its central role in signaling pathways, its physiological and pathological implications, and the experimental methodologies used for its study.

Introduction to the PDE11A Family

The 3',5'-cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cyclic nucleotide signaling by catalyzing the hydrolysis of cAMP and cGMP to their inactive 5'-monophosphate forms.[11][12][13] This superfamily is divided into 11 distinct families (PDE1-PDE11) based on sequence homology, substrate specificity, and inhibitor sensitivity.[9][10]

PDE11A is a dual-substrate phosphodiesterase, capable of hydrolyzing both cAMP and cGMP with high affinity.[2][3][4] It is encoded by the PDE11A gene located on chromosome 2q31.2.[4] The gene gives rise to at least four splice variants, PDE11A1, PDE11A2, PDE11A3, and PDE11A4, which differ primarily in their N-terminal regulatory regions.[3][4] This structural diversity suggests that individual isoforms may be subject to different regulatory mechanisms and could be selectively targeted for therapeutic intervention.[1][6]

Biochemical Properties and Structure

The PDE11A protein contains a highly conserved C-terminal catalytic domain responsible for hydrolyzing cyclic nucleotides.[3][14] A key feature of this domain is an invariant glutamine residue (Q869) that is crucial for high-affinity binding of substrates and certain inhibitors like tadalafil.[15][16] The N-terminal region contains regulatory domains, including a single GAF domain (homologous to those in cGMP-binding PDEs like PDE2, PDE5, and PDE6), which may serve as an allosteric binding site for cGMP.[17][18]

Data Presentation: Quantitative Enzyme Kinetics and Inhibition

The enzymatic activity of PDE11A is characterized by its affinity (Km) for cAMP and cGMP and its sensitivity to various inhibitors (IC50).

| Enzyme/Isoform | Substrate | Km (μM) | Vmax | Reference |

| Recombinant Human PDE11A1 | cGMP | 0.52 | 120 pmol/min/µg | [11][17] |

| cAMP | 1.04 | 270 pmol/min/µg | [11][17] | |

| Recombinant Human PDE11A4 | cGMP | 1.3 | 3.9 pmol/min/µg | [11] |

| cAMP | 2.9 | 2.6 pmol/min/µg | [11] |

Table 1: Kinetic Parameters of Human PDE11A Isoforms. This table summarizes the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for the hydrolysis of cGMP and cAMP by different PDE11A isoforms.

| Inhibitor | Target | IC50 | Reference |

| Dipyridamole | Human PDE11A1 | 0.37 µM | [17] |

| Zaprinast | Human PDE11A1 | 12.0 µM | [17] |

| IBMX (3-isobutyl-1-methylxanthine) | Human PDE11A1 | 49.8 µM | [17] |

| Tadalafil (Cialis) | Human PDE11A4 | 25 nM | [19] |

| BC11-38 | Human PDE11A4 | 280 nM | [19] |

Table 2: Inhibition Constants (IC50) for Various PDE11A Inhibitors. This table lists the half-maximal inhibitory concentrations for several common and specific PDE inhibitors against PDE11A.

The Central Role of PDE11A in Cyclic Nucleotide Signaling

Cyclic nucleotide signaling pathways are fundamental to cellular function. The synthesis of cAMP by adenylyl cyclases (AC) and cGMP by guanylyl cyclases (GC) is triggered by upstream signals, often via G-protein-coupled receptors (GPCRs).[3][20] These second messengers then activate downstream effectors: cAMP primarily activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), while cGMP activates Protein Kinase G (PKG) and cyclic nucleotide-gated (CNG) channels.[20][21]

PDE11A terminates these signals by hydrolyzing cAMP and cGMP.[3][4] By regulating the intracellular concentration, amplitude, and duration of cyclic nucleotide signals, PDE11A plays a pivotal role in modulating a vast array of cellular responses, including gene transcription, metabolism, cell proliferation, and neuronal signaling.[3][21][22]

Mandatory Visualization: Signaling Pathways

Caption: Overview of Cyclic Nucleotide Signaling Regulation by PDE11A.

Caption: Downstream Effects of PDE11A Inhibition.

Tissue Distribution and Physiological Function

The expression pattern of PDE11A provides crucial insights into its physiological roles. While initial mRNA studies suggested a broad distribution, protein expression analysis has refined this, showing more restricted and reliable expression in specific tissues.[5][6]

| Tissue | Expression Level | Key Cell Types | Associated Functions | Reference |

| Prostate | Highest | Epithelial, Endothelial, Smooth Muscle Cells | Regulation of smooth muscle tone | [3][4][5][17] |

| Testis | High | Leydig and Spermatogenic Cells | Spermatogenesis, Steroidogenesis | [5] |

| Hippocampus | High (PDE11A4) | Neurons | Social memory formation, Mood stabilization | [1][3] |

| Adrenal Gland | High | Epithelial and Endothelial Cells | Steroidogenesis, Adrenocortical function | [5][23] |

| Kidney | High | Tubule Epithelial Cells | Unknown | [3][5] |

| Skeletal Muscle | Moderate | - | Unknown | [3][17] |

| Liver | Moderate | - | Unknown | [3][17] |

| Pituitary Gland | Moderate | - | Endocrine regulation | [3][17] |

| Spleen | Moderate (PDE11A1/A3) | - | Immune function | [3][4] |

Table 3: Tissue Distribution and Potential Functions of PDE11A Protein. This table summarizes the relative expression levels of PDE11A in various human tissues and its associated physiological roles.

Studies using Pde11a knockout mice have been instrumental in defining its function. These mice exhibit deficits in social memory formation and mood stability, consistent with the high expression of PDE11A4 in the ventral hippocampus.[1][24][25] Furthermore, these mice show reduced sperm concentration and motility, confirming a role in male fertility.[4]

Role in Pathophysiology and Disease

Given its role as a key regulator of cAMP/cGMP signaling, dysregulation of PDE11A is implicated in several diseases.

-

Endocrine Tumors: PDE11A was the first PDE to be associated with a genetic predisposition to tumors.[3][4] Inactivating mutations in PDE11A are found in patients with adrenocortical tumors (causing Cushing's syndrome) and testicular germ cell tumors.[7][12][23][26] The loss of PDE11A function leads to elevated intracellular cAMP levels, driving uncontrolled cell proliferation.[3][7]

-

Cancer: Beyond endocrine tumors, PDE11A expression is altered in other malignancies. It is highly expressed in glioblastoma, where its knockdown reduces cancer cell proliferation.[3][4][14] This suggests PDE11A could be a biomarker and therapeutic target for brain tumors.[14] Mutations have also been noted in prostate cancer.[4]

-

Neuropsychiatric and Neurodegenerative Disorders: The specific localization of PDE11A4 in the hippocampus points to its involvement in brain function and disease.[1][24] Its role in modulating social behavior suggests it could be a target for disorders with social deficits.[24] Additionally, exome sequencing has identified PDE11A as a novel candidate gene for early-onset Alzheimer's disease, potentially through a mechanism involving increased cAMP/PKA signaling and subsequent Tau phosphorylation.[8]

Experimental Protocols and Methodologies

The study of PDE11A relies on a variety of biochemical and cell-based assays.

A. PDE Enzyme Activity Assays

These assays measure the catalytic activity of PDE11A by quantifying the rate of cAMP or cGMP hydrolysis.

-

Protocol: Fluorescence Polarization (FP) Assay: This is a common high-throughput method.

-

Reaction Setup: Recombinant PDE11A enzyme is incubated with a fluorescein-labeled substrate (e.g., cAMP-FAM) in an assay buffer in a 96-well plate. Test compounds (inhibitors) are added at various concentrations.

-

Hydrolysis: The PDE11A enzyme hydrolyzes the phosphodiester bond of the cAMP-FAM, converting it to AMP-FAM.

-

Detection: A specific phosphate-binding agent (nanoparticle) is added. This agent binds to the free phosphate on the hydrolyzed AMP-FAM, forming a large molecular complex.

-

Measurement: The fluorescence polarization of the solution is measured. The small, rapidly rotating cAMP-FAM substrate has a low FP value. The large, slow-rotating AMP-FAM/binding-agent complex has a high FP value.

-

Analysis: The increase in FP is directly proportional to PDE11A activity. The potency of inhibitors is determined by measuring the reduction in the FP signal.[27]

-

Caption: Workflow for a PDE Enzyme Activity Assay (Fluorescence Polarization).

B. Measurement of Intracellular Cyclic Nucleotide Levels

Quantifying cellular cAMP and cGMP levels is essential for understanding the impact of PDE11A modulation.

-

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Preparation: Lyse cells or homogenize tissues to release intracellular contents.

-

Assay Plate: A microplate is pre-coated with antibodies specific for either cAMP or cGMP.

-

Competitive Binding: The cell lysate (containing unknown amounts of cyclic nucleotide) and a fixed amount of enzyme-labeled cyclic nucleotide (e.g., cAMP-HRP) are added to the wells. They compete for binding to the coated antibody.

-

Incubation and Wash: After incubation, the plate is washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate for the enzyme label (e.g., TMB for HRP) is added. The enzyme converts the substrate, producing a colored product.

-

Measurement: The reaction is stopped, and the absorbance is read on a plate reader.

-

Analysis: The signal intensity is inversely proportional to the amount of cyclic nucleotide in the original sample. A standard curve is used to quantify the concentration.[20][28]

-

References

- 1. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Expression of PDE11A in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Does phosphodiesterase 11A (PDE11A) hold promise as a future therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phosphodiesterase 11 (Pde11a) knockout mouse expressed functional but reduced Pde11a: phenotype and impact on adrenocortical function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genecards.org [genecards.org]

- 12. PDE11A - Wikipedia [en.wikipedia.org]

- 13. Role of Cyclic Nucleotide Phosphodiesterases in Inner Ear and Hearing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase 11 A (PDE11A), a potential biomarker for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions between Cyclic Nucleotide Phosphodiesterase 11 Catalytic Site and Substrates or Tadalafil and Role of a Critical Gln-869 Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Molecular cloning and characterization of a distinct human phosphodiesterase gene family: PDE11A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Age-related increases in PDE11A4 protein expression trigger liquid:liquid phase separation (LLPS) of the enzyme that can be reversed by PDE11A4 small molecules inhibitors | bioRxiv [biorxiv.org]

- 20. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]

- 22. scbt.com [scbt.com]

- 23. Functional characteristics and research trends of PDE11A in human diseases - ProQuest [proquest.com]

- 24. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. A phosphodiesterase 11 (Pde11a) knockout mouse expressed functional but reduced Pde11a: Phenotype and impact on adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PDE11-IN-1 on Cyclic Nucleotide Levels: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract: Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its unique expression profile, particularly in the hippocampus, has made it an attractive target for therapeutic intervention in a range of disorders, including age-related cognitive decline. This technical guide provides a comprehensive overview of the effects of inhibiting PDE11 on cAMP and cGMP levels. Due to the limited availability of public scientific data on a compound specifically designated "PDE11-IN-1," this document will focus on a well-characterized, potent, and selective PDE11A4 inhibitor, designated herein as Compound 23b , as a representative example to illustrate the quantitative effects and experimental methodologies in this field.

Introduction to PDE11 and Cyclic Nucleotide Signaling

Cyclic AMP and cGMP are ubiquitous second messengers that mediate a vast array of physiological processes, from memory formation to smooth muscle relaxation. The intracellular concentrations of these cyclic nucleotides are tightly controlled by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs).

The PDE superfamily comprises 11 distinct families, each with multiple isoforms and splice variants. PDE11A is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate forms.[1] The PDE11A4 isoform is of particular interest due to its enriched expression in the hippocampus, a brain region critical for learning and memory.[2] Dysregulation of PDE11A4 activity and subsequent alterations in cAMP and cGMP signaling have been implicated in age-related cognitive decline.[2]

Inhibition of PDE11A4 is a promising therapeutic strategy to restore normal cyclic nucleotide signaling in the brain. By blocking the degradation of cAMP and cGMP, PDE11A4 inhibitors are expected to elevate the levels of these second messengers, thereby activating downstream signaling pathways that support neuronal function and plasticity.

Quantitative Effects of a Representative PDE11A4 Inhibitor on cAMP and cGMP Levels

As a case study, we examine the effects of Compound 23b , a novel, potent, and selective PDE11A4 inhibitor, as described in the Journal of Medicinal Chemistry.[3] For comparison, data for Tadalafil, a clinically approved PDE5 inhibitor with known off-target activity against PDE11A, is also presented.

Biochemical Inhibition of PDE11A4

The potency of a PDE11 inhibitor is typically first determined in a biochemical assay using purified enzyme. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The examples studied to date demonstrate equal inhibition of the PDE11A4-mediated hydrolysis of both cAMP and cGMP.[2]

| Compound | Target | IC50 (nM) | Substrate |

| Compound 23b | Human PDE11A4 | 8.3 | cAMP |

| Tadalafil | Human PDE11A4 | 73 | cAMP/cGMP |

Table 1: Biochemical potency of Compound 23b and Tadalafil against purified human PDE11A4. The IC50 values for Compound 23b are based on cAMP hydrolysis data.[3]

Cellular Effects on cAMP and cGMP Hydrolysis

To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are employed. The half-maximal effective concentration (EC50) is the concentration of an inhibitor that produces 50% of its maximal effect, in this case, the inhibition of cAMP or cGMP hydrolysis within intact cells.

| Compound | Cellular cAMP Hydrolysis EC50 (µM) | Cellular cGMP Hydrolysis EC50 (µM) |

| Compound 23b | 2.5 | 2.1 |

| Tadalafil | 11 | 22 |

Table 2: Cellular efficacy of Compound 23b and Tadalafil in inhibiting PDE11A4-mediated cAMP and cGMP hydrolysis.[3]

These data demonstrate that Compound 23b is a potent inhibitor of PDE11A4 in both biochemical and cellular assays, leading to a significant increase in both cAMP and cGMP levels by preventing their degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PDE11A4 inhibitors.

Biochemical Phosphodiesterase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of a test compound against a purified PDE enzyme. Fluorescence polarization (FP) based assays, such as the IMAP® technology, are widely used for their simplicity and high-throughput capabilities.

Principle: The IMAP® assay is based on the high-affinity binding of trivalent metal-containing nanoparticles to phosphate groups. A fluorescently labeled substrate (e.g., cAMP or cGMP) is incubated with the PDE enzyme. In the absence of an inhibitor, the PDE hydrolyzes the substrate to its 5'-monophosphate form. The IMAP binding reagent is then added, which binds to the phosphorylated product. This binding event leads to a change in the fluorescence polarization of the labeled substrate, which can be measured. In the presence of an inhibitor, the hydrolysis of the substrate is reduced, resulting in a smaller change in fluorescence polarization.

Materials:

-

Purified recombinant human PDE11A4 enzyme

-

IMAP® FP PDE Evaluation Kit (contains fluorescently labeled cAMP or cGMP substrate, IMAP binding buffer, and IMAP binding reagent)

-

Test compound (e.g., Compound 23b) serially diluted in DMSO

-

Assay plates (e.g., 384-well black plates)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents: Prepare the fluorescent substrate and PDE11A4 enzyme solutions in IMAP reaction buffer according to the kit manufacturer's instructions.

-

Compound Plating: Dispense the serially diluted test compound into the assay plate. Include appropriate controls (e.g., no inhibitor for 100% activity and a known potent inhibitor for 0% activity).

-

Enzyme Addition: Add the diluted PDE11A4 enzyme to all wells except the negative control wells.

-

Initiate Reaction: Add the fluorescent substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.

-

Stop Reaction and Develop Signal: Add the IMAP binding solution to all wells to stop the reaction and initiate the binding of the phosphorylated product to the nanoparticles.

-

Incubation: Incubate the plate for at least 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Read Plate: Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based cAMP and cGMP Hydrolysis Assay (EC50 Determination)

This protocol outlines a method to measure the ability of a compound to inhibit PDE11A4 activity within a cellular environment, leading to an accumulation of intracellular cAMP and cGMP. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common technology for this purpose.

Principle: HTRF is a competitive immunoassay. To measure cAMP, cells are lysed, and the lysate is incubated with a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). Intracellular cAMP produced by the cells competes with the labeled cAMP analog for binding to the antibody. When the donor and acceptor are in close proximity (i.e., when the labeled cAMP binds to the antibody), Förster Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP due to PDE inhibition leads to less binding of the labeled cAMP, a decrease in FRET, and thus a change in the HTRF signal. A similar principle applies to the measurement of cGMP.

Materials:

-

A suitable cell line (e.g., HEK293 or a neuronal cell line) transiently or stably expressing human PDE11A4.

-

cAMP and cGMP HTRF assay kits (containing lysis buffer, labeled cyclic nucleotides, and labeled antibodies).

-

Test compound (e.g., Compound 23b) serially diluted in an appropriate vehicle.

-

Cell culture reagents and plates.

-

An HTRF-compatible plate reader.

Procedure:

-

Cell Culture and Plating: Culture the PDE11A4-expressing cells and seed them into a multi-well plate (e.g., 96- or 384-well). Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the HTRF assay kit protocol.

-

Detection Reagent Addition: Add the HTRF detection reagents (labeled cyclic nucleotide and labeled antibody) to the cell lysate.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes) to allow the immunoassay to reach equilibrium.

-

Read Plate: Measure the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Convert these ratios to cAMP or cGMP concentrations using a standard curve generated with known amounts of the cyclic nucleotides. Plot the cyclic nucleotide concentrations against the test compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Core Mechanisms

Signaling Pathway of PDE11A4 Inhibition

Caption: cAMP and cGMP signaling pathway with PDE11A4 inhibition.

Experimental Workflow for PDE11 Inhibitor Evaluation

Caption: Workflow for evaluating a novel PDE11 inhibitor.

Conclusion

The inhibition of PDE11A4 presents a compelling strategy for modulating intracellular levels of cAMP and cGMP, with significant therapeutic potential. As demonstrated by the representative inhibitor, Compound 23b, potent and selective blockade of PDE11A4 leads to a significant increase in the levels of these crucial second messengers in both biochemical and cellular contexts. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of novel PDE11 inhibitors. Further research in this area holds the promise of delivering new treatments for a variety of disorders linked to dysregulated cyclic nucleotide signaling.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of PDE11-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a critical role in regulating intracellular signaling cascades. Dysregulation of PDE11A has been implicated in various pathological conditions, making it an attractive therapeutic target. PDE11-IN-1 is a representative inhibitor of PDE11A. These application notes provide detailed protocols for cell-based assays to characterize the activity of PDE11A inhibitors, using this compound as an example. The provided methodologies are essential for screening and characterizing potential drug candidates targeting PDE11A.

Data Presentation

The following table summarizes the quantitative data for a potent and selective PDE11A4 inhibitor, referred to here as this compound (specifically, compound 4g as described in recent literature), as determined in a cell-based assay.[1][2]

| Compound | Cell Line | Target | Assay Type | Parameter | Value (µM) |

| This compound (Compound 4g) | HT22 (transfected with mouse PDE11A4) | PDE11A4 | cAMP-PDE activity | EC50 | ~5.4 |

| This compound (Compound 4g) | HT22 (transfected with mouse PDE11A4) | PDE11A4 | cGMP-PDE activity | EC50 | ~5.4 |

Signaling Pathway

The diagram below illustrates the canonical cAMP and cGMP signaling pathways and the role of PDE11A in their regulation. PDE11A acts as a crucial negative regulator by converting cAMP and cGMP to their inactive forms, AMP and GMP, respectively. Inhibition of PDE11A by compounds like this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream cellular processes.

Caption: PDE11A Signaling Pathway.

Experimental Protocols

Two key cell-based methodologies are presented below: a transient transfection-based assay for direct measurement of cAMP/cGMP levels and a CRE-luciferase reporter gene assay for a more high-throughput approach to assess cAMP signaling.

Protocol 1: Direct Measurement of Intracellular cAMP/cGMP Levels in Transiently Transfected HEK293 Cells

This protocol describes the transient transfection of HEK293 cells with a PDE11A expression vector, followed by treatment with this compound and subsequent measurement of intracellular cAMP and cGMP levels.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Plasmid DNA encoding human PDE11A4

-

Transfection reagent (e.g., Lipofectamine™ 2000)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX) for positive control

-

Cell lysis buffer

-

cAMP and cGMP immunoassay kits (e.g., ELISA or HTRF)

-

96-well cell culture plates

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be 70-80% confluent on the day of transfection.[3]

-

-

Transient Transfection:

-

For each well, dilute 0.2 µg of PDE11A4 plasmid DNA in 25 µL of Opti-MEM I medium.

-

In a separate tube, dilute 0.5 µL of Lipofectamine™ 2000 in 25 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add 50 µL of the DNA-lipid complex to each well containing cells.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

Aspirate the transfection medium from the cells and wash once with PBS.

-

Add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM IBMX).

-

Incubate for the desired treatment time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and Cyclic Nucleotide Measurement:

-

After incubation, aspirate the compound-containing medium.

-

Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubate according to the lysis buffer manufacturer's instructions.

-

Measure the intracellular cAMP and cGMP concentrations in the cell lysates using a commercially available immunoassay kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Determine the concentration of cAMP and cGMP in each sample based on the standard curve from the immunoassay kit.

-

Plot the cyclic nucleotide concentration against the log concentration of this compound.

-

Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in the cyclic nucleotide level.

-

Caption: Workflow for Direct cAMP/cGMP Measurement.

Protocol 2: CRE-Luciferase Reporter Gene Assay in HEK293 Cells

This protocol utilizes a cAMP response element (CRE) driving the expression of a luciferase reporter gene to indirectly measure changes in intracellular cAMP levels following PDE11A inhibition.

Materials:

-

HEK293 cells

-

DMEM with 10% FBS

-

Opti-MEM I Reduced Serum Medium

-

pCRE-Luc reporter plasmid

-

Plasmid DNA encoding human PDE11A4

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Forskolin (to stimulate cAMP production)

-

Dual-Luciferase® Reporter Assay System

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in Protocol 1.

-

-

Co-transfection:

-

For each well, prepare a DNA mixture containing 0.1 µg of pCRE-Luc, 0.1 µg of PDE11A4 plasmid, and 0.01 µg of Renilla luciferase plasmid in 25 µL of Opti-MEM I medium.

-

Prepare the transfection reagent as described in Protocol 1.

-

Combine the DNA mixture with the diluted transfection reagent and incubate for 20 minutes at room temperature.

-

Add 50 µL of the complex to each well.

-

Incubate for 24-48 hours.

-

-

Compound Treatment and Cell Stimulation:

-

Prepare serial dilutions of this compound.

-

Aspirate the transfection medium and add 90 µL of serum-free medium containing the diluted inhibitor to each well.

-

Incubate for 30 minutes at 37°C.

-

Add 10 µL of forskolin (e.g., final concentration of 10 µM) to each well to stimulate adenylyl cyclase and increase cAMP levels.

-

Incubate for an additional 4-6 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Measure firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in luciferase activity.

-

Caption: Workflow for CRE-Luciferase Reporter Assay.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the cell-based characterization of PDE11A inhibitors like this compound. The direct measurement of cAMP/cGMP levels offers a direct assessment of inhibitor activity, while the CRE-luciferase reporter assay provides a scalable platform for high-throughput screening. By utilizing these methodologies, researchers can effectively advance the discovery and development of novel therapeutics targeting the PDE11A enzyme.

References

- 1. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for PDE11A Inhibitor Administration in Mice

Disclaimer: The compound "PDE11-IN-1" is not referenced in the currently available scientific literature. The following application notes and protocols are based on published data for the potent and selective Phosphodiesterase 11A (PDE11A) inhibitor, SMQ-03-20 , as a representative example for researchers working with similar compounds targeting PDE11A in mice.

Audience

This document is intended for researchers, scientists, and drug development professionals involved in preclinical studies of PDE11A inhibitors.

Data Presentation

Quantitative data from preclinical studies are crucial for experimental design and comparison. The tables below summarize the available dosage and administration information for the PDE11A inhibitor SMQ-03-20 in mice.

Table 1: Dosage and Administration of SMQ-03-20 in Mice

| Parameter | Details | Mouse Strain | Notes |

| Dose | 30 mg/kg | Aged Mice | A single oral administration was shown to be effective. |

| Administration Route | Oral (p.o.) | Aged Mice | This route of administration is non-invasive. |

| Vehicle | Peanut Butter | Aged Mice | The compound was mixed with melted creamy peanut butter for delivery. |

| Frequency | Single Dose | Aged Mice | The study cited a single administration for in vivo effects. |

Table 2: Pharmacokinetic Parameters of a PDE11A Inhibitor in Mice (Hypothetical Data)

Specific pharmacokinetic data for SMQ-03-20 in mice is not currently available in the public domain. This table serves as a template for the types of data that should be collected in such studies.

| Parameter | Symbol | Unit | Description |

| Maximum Plasma Concentration | Cmax | ng/mL | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | h | The time at which Cmax is reached. |

| Area Under the Curve | AUC | ng·h/mL | The total drug exposure over time. |

| Half-life | t1/2 | h | The time required for the drug concentration to decrease by half. |

| Clearance | CL | mL/h/kg | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability | F | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Signaling Pathway

Phosphodiesterase 11A (PDE11A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various cellular signaling pathways.[1][2] Inhibition of PDE11A leads to an accumulation of intracellular cAMP and cGMP, subsequently activating their downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1]

Caption: PDE11A Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of a PDE11A Inhibitor in Mice

This protocol is adapted from a study utilizing SMQ-03-20 for in vivo experiments in mice.

Materials:

-

PDE11A Inhibitor (e.g., SMQ-03-20)

-

Vehicle: Creamy peanut butter

-

Sterile beakers

-

Warming plate with magnetic stirrer

-

Syringes for oral administration (without needle) or small spatulas

-

Analytical balance

-

Male and female C57BL/6J mice (or other appropriate strain), aged as required for the study.

Procedure:

-

Animal Acclimation:

-

House the mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimation.

-

Provide ad libitum access to food and water.

-

-

Dose Calculation:

-

Determine the body weight of each mouse.

-

Calculate the required amount of the PDE11A inhibitor for a 30 mg/kg dose.

-

Example: For a 25 g mouse, the required dose is: 30 mg/kg * 0.025 kg = 0.75 mg.

-

-

-

Preparation of the Dosing Formulation:

-

In a sterile beaker, place a sufficient amount of creamy peanut butter.

-

Gently heat the peanut butter on a warming plate until it melts to a liquid consistency. Use a magnetic stirrer for even heating and mixing.

-

Weigh the calculated amount of the PDE11A inhibitor and add it to the melted peanut butter.

-

Stir the mixture thoroughly to ensure a homogenous suspension of the compound.

-

Prepare a separate batch of plain melted peanut butter to serve as the vehicle control.

-

Allow the mixtures to cool to a paste-like consistency before administration.

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Present a small, pre-weighed amount of the drug-laced or plain peanut butter to the mouse on the tip of a syringe (without a needle) or a small spatula. Mice will typically voluntarily consume the peanut butter.

-

Ensure the entire dose is consumed. Monitor the animal to make sure it has ingested the full amount.

-

-

Post-Administration Monitoring:

-

Return the mouse to its home cage.

-

Monitor the animal for any signs of distress or adverse reactions at regular intervals.

-

Proceed with behavioral testing or sample collection at the predetermined time points post-administration.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of a PDE11A inhibitor in mice.

Caption: In Vivo Experimental Workflow for a PDE11A Inhibitor.

References

Application of PDE11-IN-1 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction